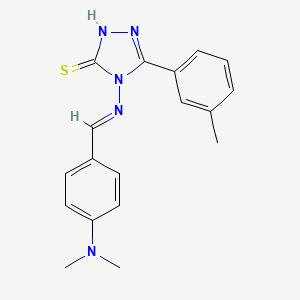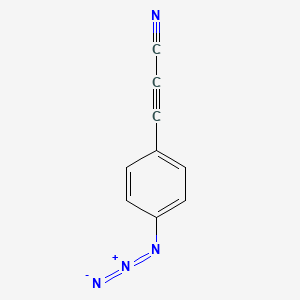
3-(4-Azidophenyl)propiolonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azidophenyl)propiolonitrile is a chemical compound with the molecular formula C9H4N4. It is known for its bifunctional nature, making it a valuable reagent in various chemical reactions, particularly in the field of cross-linking and protein labeling .
Métodos De Preparación
The synthesis of 3-(4-Azidophenyl)propiolonitrile typically involves the coupling of an azide group with a propiolonitrile moiety. One common method is the amine-to-thiol coupling, which is often used in the preparation of antibody-drug conjugates. This process involves using heterobifunctional reagents that possess an activated ester at one end and a maleimide group at the other .
Análisis De Reacciones Químicas
3-(4-Azidophenyl)propiolonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-Azidophenyl)propiolonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Azidophenyl)propiolonitrile involves its bifunctional nature, allowing it to act as a cross-linker. It can form covalent bonds with thiol groups in proteins, facilitating the coupling of proteins with other molecules. This process is highly selective and can be performed under mild conditions, making it suitable for use in biological systems .
Comparación Con Compuestos Similares
3-(4-Azidophenyl)propiolonitrile can be compared with other similar compounds, such as:
3-Azido-1-propanol: This compound also contains an azide group and is used in similar cross-linking reactions.
3-Azido-1-propanamine: This compound is another azide-containing reagent used in protein labeling and cross-linking.
Dibenzocyclooctyne-amine: This compound is used in bioorthogonal chemistry for labeling and cross-linking applications.
What sets this compound apart is its unique combination of an azide group with a propiolonitrile moiety, which provides distinct reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C9H4N4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-(4-azidophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H |
Clave InChI |
BDLXITYEYYHQNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



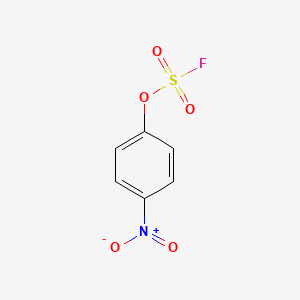
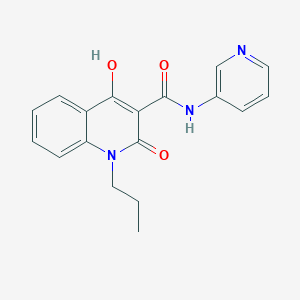
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
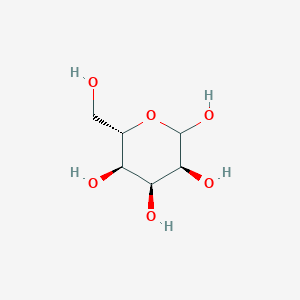
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
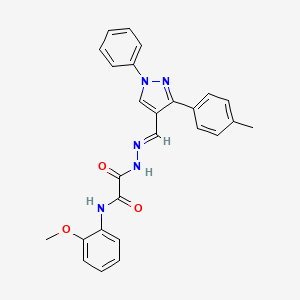

pentanedioic acid](/img/structure/B12054558.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)
